

# Application Notes and Protocols for Radiolabeling RTI-113 as a PET Radiotracer

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## Compound of Interest

Compound Name: **RTI-113**

Cat. No.: **B1149545**

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## Introduction

**RTI-113**, also known as 3 $\beta$ -(4-chlorophenyl)tropane-2 $\beta$ -carboxylic acid phenyl ester, is a potent and selective dopamine reuptake inhibitor (DRI).<sup>[1]</sup> As a phenyltropane analog of cocaine, it exhibits higher potency and a longer duration of action, making it a valuable tool for studying the dopamine transporter (DAT) system and a potential candidate for the treatment of cocaine addiction.<sup>[1]</sup> Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets. Radiolabeling **RTI-113** with positron-emitting radionuclides, such as Carbon-11 (<sup>11</sup>C) or Fluorine-18 (<sup>18</sup>F), enables the visualization and quantification of DAT in the brain, providing crucial insights into neuropsychiatric disorders and the mechanisms of psychostimulant drugs.

These application notes provide detailed protocols for the radiolabeling of **RTI-113** with <sup>11</sup>C and <sup>18</sup>F, along with methods for in vitro and in vivo evaluation.

## Data Presentation

### Table 1: In Vitro Binding Affinities of RTI-113 and Related Compounds

Compound	Target	Ki (nM)	Species	Reference
RTI-113	DAT	0.20	Rat	[2]
RTI-113	SERT	>1000	Rat	
RTI-113	NET	>1000	Rat	
Cocaine	DAT	0.20	Rat	[2]
IPCIT	DAT	1.7 ± 0.6	Human	
FE@IPCIT	DAT	1.3 ± 0.2	Human	

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.  
Ki represents the inhibition constant.

**Table 2: Radiochemical Data for Radiolabeled RTI-113 Analogs**

Radiotracer	Radiochemical Yield (Decay Corrected)	Specific Activity (GBq/μmol)	Synthesis Time (min)	Reference
[ <sup>11</sup> C]IPCIT	12.5 ± 4%	>70	~35	
[ <sup>18</sup> F]FE@IPCIT	67 ± 16% (incorporation)	>50	~80	
[ <sup>18</sup> F]FECNT	Not specified	74-185	Not specified	[3]

Note: Data for directly radiolabeled **RTI-113** is not readily available in the literature. The data presented is for close structural analogs, IPCIT and FE@IPCIT, to provide an estimate of expected outcomes.

**Table 3: In Vivo Dopamine Transporter (DAT) Occupancy of Unlabeled RTI-113**

Compound	Dose (mg/kg)	DAT Occupancy (%)	Species	PET Radiotracer Used	Reference
RTI-113	0.010 - 0.30	94 - 99	Rhesus Monkey	[ <sup>18</sup> F]FECNT	<a href="#">[3]</a>
Cocaine	0.0030 - 1.0	65 - 76	Rhesus Monkey	[ <sup>18</sup> F]FECNT	<a href="#">[3]</a>

## Experimental Protocols

### Protocol 1: Radiolabeling of RTI-113 with Carbon-11

This protocol describes the synthesis of [<sup>11</sup>C]RTI-113 via N-methylation of the corresponding desmethyl precursor using [<sup>11</sup>C]methyl triflate.

Precursor: N-desmethyl-**RTI-113** (3 $\beta$ -(4-chlorophenyl)tropane-2 $\beta$ -carboxylic acid phenyl ester).

Radiolabeling Agent: [<sup>11</sup>C]Methyl triflate ([<sup>11</sup>C]CH<sub>3</sub>OTf).

Methodology:

- Production of [<sup>11</sup>C]Methane: [<sup>11</sup>C]CO<sub>2</sub> is produced via the  $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$  nuclear reaction in a cyclotron and is subsequently converted to [<sup>11</sup>C]CH<sub>4</sub>.
- Synthesis of [<sup>11</sup>C]Methyl Triflate: [<sup>11</sup>C]CH<sub>4</sub> is converted to [<sup>11</sup>C]methyl iodide ([<sup>11</sup>C]CH<sub>3</sub>I) which is then passed through a heated column containing silver triflate to yield [<sup>11</sup>C]CH<sub>3</sub>OTf.
- Radiolabeling Reaction:
  - Dissolve 0.5-1.0 mg of the N-desmethyl-**RTI-113** precursor in 300  $\mu\text{L}$  of anhydrous acetone in a sealed reaction vessel.
  - Add 5  $\mu\text{L}$  of a suitable base (e.g., 1 M NaOH).
  - Bubble the gaseous [<sup>11</sup>C]CH<sub>3</sub>OTf through the solution at room temperature for 5-7 minutes.

- Heat the reaction vessel at 80°C for 5 minutes.
- Purification:
  - Evaporate the solvent under a stream of nitrogen.
  - Redissolve the residue in the mobile phase for high-performance liquid chromatography (HPLC).
  - Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture).
  - Collect the fraction corresponding to **[<sup>11</sup>C]RTI-113**.
- Formulation:
  - Remove the HPLC solvent from the collected fraction by rotary evaporation.
  - Formulate the final product in a sterile solution, typically saline with a small amount of ethanol, for injection.
- Quality Control:
  - Confirm the radiochemical purity and identity of the final product by analytical HPLC.
  - Determine the specific activity by measuring the radioactivity and the mass of the product.
  - Perform tests for sterility and pyrogenicity before in vivo use.

## Protocol 2: Radiolabeling of RTI-113 with Fluorine-18

This protocol describes a potential synthesis of an [<sup>18</sup>F]fluoroalkylated **RTI-113** analog, for example, by reacting the N-desmethyl precursor with [<sup>18</sup>F]fluoroethyl tosylate.

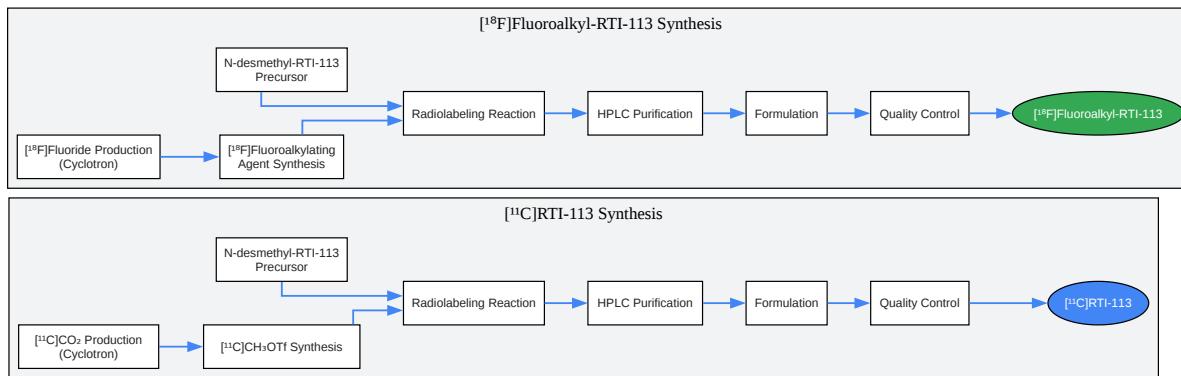
Precursor: N-desmethyl-**RTI-113**.

Radiolabeling Agent: [<sup>18</sup>F]Fluoroethyl tosylate ([<sup>18</sup>F]FETos).

Methodology:

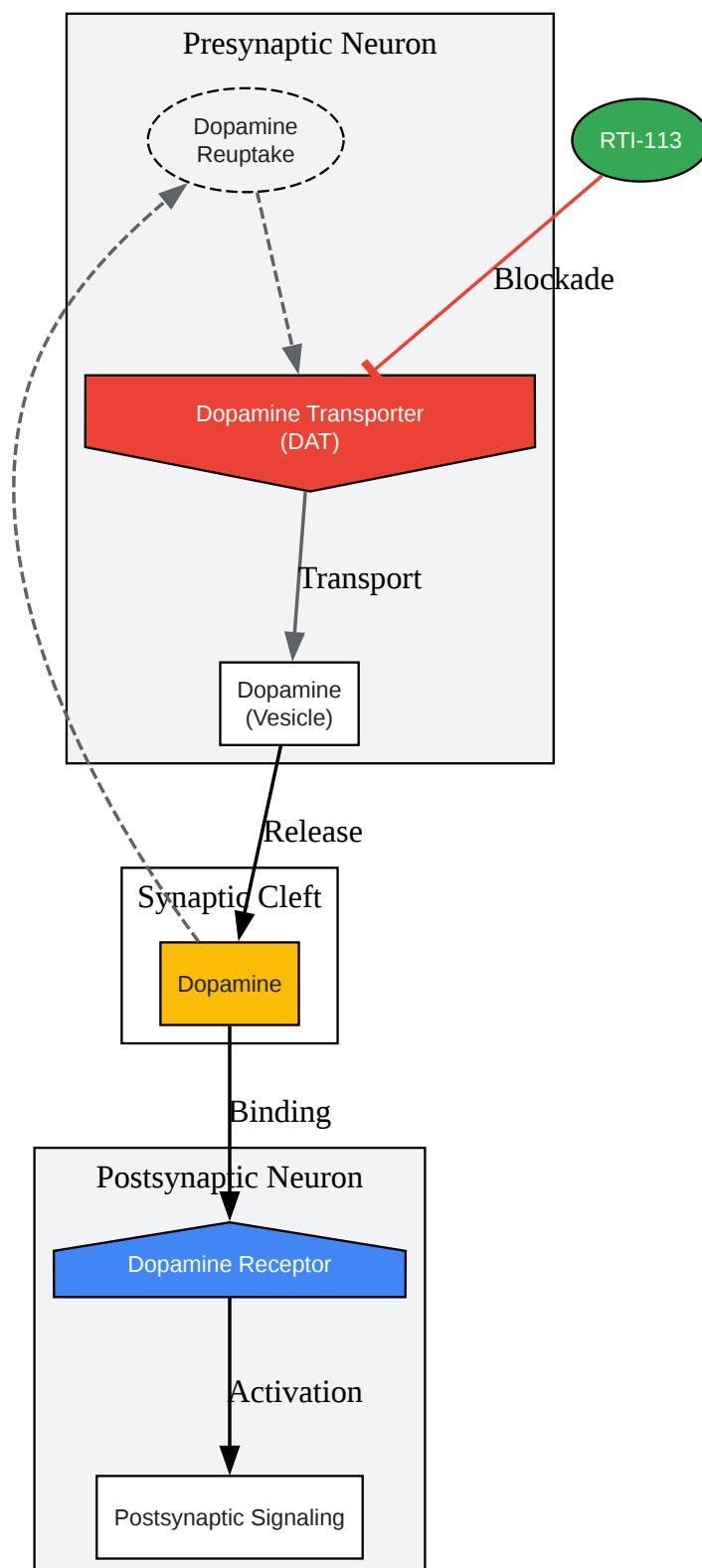
- Production of  $[^{18}\text{F}]$ Fluoride:  $[^{18}\text{F}]$ Fluoride is produced via the  $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$  nuclear reaction in a cyclotron using an enriched  $[^{18}\text{O}]$ water target.
- Synthesis of  $[^{18}\text{F}]$ Fluoroethyl Tosylate:  $[^{18}\text{F}]$ Fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. The activated  $[^{18}\text{F}]$ fluoride is then reacted with ethylene glycol ditosylate to produce  $[^{18}\text{F}]$ FETos.
- Radiolabeling Reaction:
  - Dissolve 1-2 mg of the N-desmethyl-**RTI-113** precursor in 500  $\mu\text{L}$  of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
  - Add the prepared  $[^{18}\text{F}]$ FETos to the reaction vessel.
  - Heat the mixture at 110-120°C for 15-20 minutes.
- Purification:
  - Cool the reaction mixture and dilute with water.
  - Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase.
  - Collect the fraction corresponding to the  $[^{18}\text{F}]$ fluoroethyl-**RTI-113** analog.
- Formulation:
  - Remove the HPLC solvent and formulate the final product as described in Protocol 1.
- Quality Control:
  - Perform quality control checks as described in Protocol 1.

## Mandatory Visualization



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Caption: Experimental workflow for the synthesis of  $[^{11}\text{C}]\text{RTI-113}$  and an  $[^{18}\text{F}]\text{fluoroalkylated analog}$ .



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Caption: Simplified signaling pathway of the dopamine transporter and the mechanism of action of **RTI-113**.

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## References

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